molecular formula C6H6ClN3O2 B1623417 (4-Chloro-2-nitrophenyl)hydrazine CAS No. 54454-57-8

(4-Chloro-2-nitrophenyl)hydrazine

Cat. No.: B1623417
CAS No.: 54454-57-8
M. Wt: 187.58 g/mol
InChI Key: HMLXAWGHSCTGQJ-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on a phenyl ring, with a hydrazine moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-nitrophenyl)hydrazine typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

4-Chloro-2-nitroaniline+Hydrazine hydrateThis compound+Water\text{4-Chloro-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Chloro-2-nitroaniline+Hydrazine hydrate→this compound+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Common Reagents and Conditions:

    Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Reduction: 4-Chloro-2-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Oxidation: Azo compounds or other nitrogen derivatives.

Scientific Research Applications

(4-Chloro-2-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but lacks the hydrazine moiety.

    2-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group.

    4-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group and has the nitro group at a different position.

Uniqueness: (4-Chloro-2-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLXAWGHSCTGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390660
Record name 4-Chloro-2-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54454-57-8
Record name 4-Chloro-2-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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